molecular formula C18H21ClN4O3S2 B2698316 N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868973-00-6

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2698316
CAS No.: 868973-00-6
M. Wt: 440.96
InChI Key: WBUVUQHJUJFHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole class, featuring a cyclohexanecarboxamide moiety and a 5-chloro-2-methoxyphenyl substituent linked via a thioether bridge. The thiadiazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The presence of the chloro-methoxyphenyl group may enhance lipophilicity and target binding, while the cyclohexane ring could improve metabolic stability compared to aromatic counterparts .

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-26-14-8-7-12(19)9-13(14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVUQHJUJFHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound with potential biological applications. This article reviews its chemical properties, biological activities, and relevant research findings.

This compound has several notable chemical characteristics:

  • Molecular Formula : C19H18ClN6O3S
  • Molecular Weight : 449.3 g/mol
  • CAS Number : 894576-60-4

The structure features a cyclohexanecarboxamide backbone with a thiadiazole moiety and a chloro-substituted methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as an antibacterial and antifungal agent. The following sections summarize key findings from various studies.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of similar thiadiazole compounds exhibit significant antibacterial properties against various pathogens. For instance:

  • Compound Efficacy : A related compound showed an EC50 value of 15 μg/ml against Xanthomonas oryzae, indicating strong antibacterial activity that surpasses traditional treatments like thiodiazole copper .

Antifungal Activity

The antifungal properties of compounds with similar structures have also been evaluated:

  • Inhibition Results : Compounds were tested against Mucor bainieri and Trichoderma atroviride, showing lower efficacy compared to established antifungals like carbendazim, but still indicating potential for further development .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are crucial for various physiological processes .
  • Cell Wall Disruption : The presence of the thiadiazole group may interfere with bacterial cell wall synthesis, leading to cell lysis.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their antibacterial activity. Results indicated that specific modifications could enhance efficacy against bacterial strains .
  • Carbonic Anhydrase Inhibition Study : Research demonstrated that certain thiadiazole derivatives effectively inhibit tumor-associated carbonic anhydrase isoforms, suggesting potential applications in cancer therapy .

Data Summary Table

Biological ActivityCompoundEC50 (μg/ml)Reference
AntibacterialThiadiazole Derivative15
AntifungalThiadiazole DerivativeNot specified
Carbonic Anhydrase InhibitionVarious DerivativesN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a)
  • Structure : Lacks the cyclohexane and chloro-methoxyphenyl groups; instead, it has a phenyl ring directly attached to the thiadiazole.
  • Activity : Demonstrates moderate antimicrobial activity, with synthetic yields reaching 93% via cyclization reactions .
  • Key Difference : The absence of the thioether-linked substituent may reduce target specificity compared to the target compound.
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
  • Structure : Features a trichloroethyl group and acetamide instead of the cyclohexanecarboxamide.
  • Synthesis : Achieved via sulfuric acid-mediated cyclization (97.4% yield), with X-ray studies confirming planar thiadiazole geometry .

Thiazole and Oxadiazole Analogues

3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86)
  • Structure : Combines a nitrothiazole with a benzo[b]thiophene core.
  • Activity : Exhibits selective antimicrobial properties, with HRMS and NMR confirming stability under physiological conditions .
  • Key Difference : The nitro group on the thiazole may enhance redox activity but could increase toxicity risks compared to the target compound’s chloro-methoxy group .
N-(thiazol-2-yl)-2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 9)
  • Structure : Contains an imidazole-thiazole hybrid linked via a thioether.
  • Key Difference : The imidazole ring may broaden target engagement but reduce selectivity compared to the thiadiazole core.

Pharmacologically Relevant Derivatives

Nitazoxanide Derivatives (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide)
  • Structure : Features a difluorobenzamide group instead of cyclohexanecarboxamide.
  • Activity : Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, with hydrogen bonding stabilizing its crystal structure .
  • Key Difference : The difluoro substitution enhances electronic effects but may reduce metabolic stability relative to the chloro-methoxy group.

Anticancer Activity

  • Target Compound: Predicted to exhibit activity against hepatocellular carcinoma (HepG-2) based on structural similarity to 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) from . The cyclohexane group may enhance membrane permeability, improving efficacy.
  • Comparison : Thiadiazoles with electron-withdrawing groups (e.g., chloro, nitro) generally show lower IC50 values than those with electron-donating groups (e.g., methoxy) .

Antimicrobial Activity

  • Target Compound : Likely effective against Gram-positive bacteria and protozoa, akin to nitazoxanide derivatives . The thioether linkage may facilitate penetration through bacterial membranes.
  • Comparison : Nitrothiazoles (e.g., compound 86 ) exhibit broader-spectrum activity but higher cytotoxicity risks .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential condensation and cyclization steps. A common approach includes:

  • Step 1: Reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of triethylamine (TEA) to form the intermediate 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl chloride .
  • Step 2: Thiolation of the intermediate with a thiol-containing 1,3,4-thiadiazol-2-amine derivative under reflux conditions in dioxane or ethanol .
  • Step 3: Final coupling with cyclohexanecarboxamide via carbodiimide-mediated amide bond formation.

Optimization Tips:

  • Use TEA to neutralize HCl byproducts and improve yields .
  • Monitor reaction progress via TLC (e.g., chloroform:acetone 3:1) to minimize side reactions .
  • Recrystallize intermediates from ethanol or pet-ether for purification .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • NMR Spectroscopy: Confirm substituent connectivity via 1H^1H and 13C^{13}C signals (e.g., methoxy groups at ~3.8 ppm, aromatic protons at ~7.5 ppm) .
  • IR Spectroscopy: Identify amide C=O stretches (~1650–1670 cm1^{-1}) and thiadiazole ring vibrations (~1120–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms or spectroscopic data?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Data-Driven Optimization: Apply ICReDD’s workflow to integrate experimental data with computational predictions, narrowing optimal conditions (e.g., solvent polarity, temperature) .
  • Spectroscopic Validation: Compare experimental IR/NMR data with simulated spectra from software like Gaussian or ORCA to resolve ambiguities in peak assignments .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in related compounds?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the thiadiazole ring with oxadiazole or triazole to assess impact on biological activity (e.g., glucocorticoid receptor modulation as in ) .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by structural analogs like BMS-776532 .
  • In Vitro Assays: Test derivatives in cytokine inhibition assays (e.g., TNF-α suppression in human whole blood) to correlate substituents (e.g., chloro vs. methoxy) with efficacy .

Q. How can researchers troubleshoot low yields during the heterocyclization step?

Methodological Answer:

  • Byproduct Analysis: Isolate co-crystallized intermediates (e.g., via XRD) to identify unreacted starting materials or side products .
  • Acid Catalysis: Substitute H2_2SO4_4 for milder acids (e.g., HCl in dioxane) to reduce decomposition of sensitive thiadiazole intermediates .
  • Temperature Control: Optimize reflux duration (e.g., 4–6 hours vs. overnight) to balance reaction completion and thermal degradation .

Q. What are the best practices for resolving discrepancies in biological activity across studies?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for GR modulation) and normalize data to internal controls (e.g., prednisolone as a reference in ) .
  • Batch Analysis: Characterize compound purity (>95% via HPLC) to rule out impurities affecting activity .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.